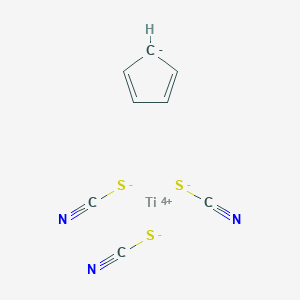
2,1-Benzisothiazole, 3,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1-Benzisothiazole, 3,5-dichloro- is a chemical compound with the molecular formula C7H3Cl2NS. It is a derivative of benzisothiazole, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 3,5-dichloro- typically involves the chlorination of benzisothiazole derivatives. One common method includes the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide, followed by chlorination . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures and pressures to ensure the selective introduction of chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of 2,1-Benzisothiazole, 3,5-dichloro- involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2,1-Benzisothiazole, 3,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various alkyl or aryl-substituted benzisothiazoles.
Applications De Recherche Scientifique
2,1-Benzisothiazole, 3,5-dichloro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,1-Benzisothiazole, 3,5-dichloro- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisothiazole, 3,5-dichloro-: A closely related compound with similar chemical properties.
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness
2,1-Benzisothiazole, 3,5-dichloro- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
37798-61-1 |
|---|---|
Formule moléculaire |
C7H3Cl2NS |
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
3,5-dichloro-2,1-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H |
Clé InChI |
LPIGELIGMRBYBR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSC(=C2C=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)



![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)



